molecular formula C11H11N3O3 B12171017 ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate

ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate

Cat. No.: B12171017
M. Wt: 233.22 g/mol
InChI Key: WYLLSDWVTPZREX-UHFFFAOYSA-N
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Description

Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate is a compound that belongs to the benzimidazole family. Benzimidazoles are a class of heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings. These compounds have shown significant biological and pharmacological activities, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives, including ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions can lead to a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (1H-benzimidazol-5-ylamino)(oxo)acetate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed pharmacological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1H-benzimidazol-5-ylamino)(oxo)acetate
  • Ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamate
  • Methyl 5-carbamoyl-1H-benzimidazole-2-carbamate

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. Its ethyl ester group may also influence its solubility and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 2-(3H-benzimidazol-5-ylamino)-2-oxoacetate

InChI

InChI=1S/C11H11N3O3/c1-2-17-11(16)10(15)14-7-3-4-8-9(5-7)13-6-12-8/h3-6H,2H2,1H3,(H,12,13)(H,14,15)

InChI Key

WYLLSDWVTPZREX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(C=C1)N=CN2

Origin of Product

United States

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